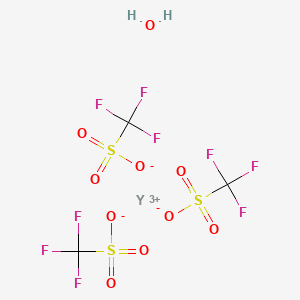

Yttrium(III)-trifluormethansulfonat-Hydrat

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Yttrium(III) trifluoromethanesulfonate hydrate, also known as yttrium triflate, is a chemical compound with the molecular formula C3F9O9S3Y . It is used in the preparation of superconducting thin films and as an intermediate in chemical research . It is also a Lewis acid catalyst used in the conversion of enantioenriched N-acyloxazolidinones to chiral esters, amides, and acids .

Molecular Structure Analysis

The molecular structure of Yttrium(III) trifluoromethanesulfonate hydrate is represented by the linear formula (CF3SO3)3Y . Its molecular weight is 536.11 .Chemical Reactions Analysis

Yttrium(III) trifluoromethanesulfonate hydrate is used as a catalyst in various chemical reactions. For instance, it has been used to promote glycosidation of glycosyl fluorides . It has also been used in the preparation of pyridine and quinoline derivatives .Physical and Chemical Properties Analysis

Yttrium(III) trifluoromethanesulfonate hydrate is a solid at 20 degrees Celsius . Its CAS Number is 52093-30-8 .Wissenschaftliche Forschungsanwendungen

Glykosidierungs-Katalysator

Er fördert die Glykosidierung von Glykosylfluoriden, ein entscheidender Schritt bei der Synthese verschiedener Glykokonjugate, die in der medizinischen Chemie und Biologie verwendet werden .

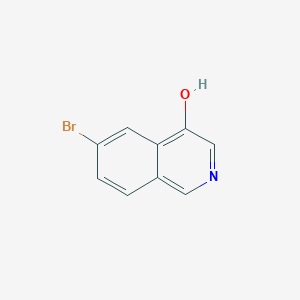

2. Synthese von Pyridin- und Chinolinderivaten Als Katalysator unterstützt er die Herstellung von Pyridin- und Chinolinderivaten, die wichtige Verbindungen in der Pharmazie und Agrochemie sind .

Herstellung von supraleitenden Dünnschichten

Diese Verbindung wird bei der Herstellung von supraleitenden Materialien verwendet, die Anwendungen in der Elektronik und im Quantencomputing finden .

Chemische Forschung & Zwischenprodukt

Es dient als Zwischenprodukt in verschiedenen chemischen Reaktionen und Forschungsanwendungen, was seine Rolle bei der Entwicklung neuer chemischer Prozesse zeigt .

Lewis-Säure-Katalysator

In der organischen Synthese wirkt es als Lewis-Säure-Katalysator für Reaktionen wie Aldolreaktionen mit Silylenolethern, Friedel-Crafts-Acylierungen, Glykosidierungen und Additionen an Epoxide .

Schicht-für-Schicht-Aufbau

Es wurde beim Schicht-für-Schicht-Aufbau von Filmen verwendet, die mit der Rasterkraftmikroskopie (AFM) untersucht wurden, was für die Materialwissenschaft und Nanotechnologie-Anwendungen von Bedeutung ist .

Wirkmechanismus

Target of Action

Yttrium(III) trifluoromethanesulfonate hydrate primarily targets the process of glycosidation of glycosyl fluorides . It also acts as a catalyst in the preparation of pyridine and quinoline derivatives .

Mode of Action

As a Lewis acid catalyst, Yttrium(III) trifluoromethanesulfonate hydrate promotes the glycosidation of glycosyl fluorides . It also catalyzes the synthesis of pyridine and quinoline derivatives .

Biochemical Pathways

It is known to be involved in the glycosidation of glycosyl fluorides and the synthesis of pyridine and quinoline derivatives .

Result of Action

The action of Yttrium(III) trifluoromethanesulfonate hydrate results in the promotion of glycosidation of glycosyl fluorides and the synthesis of pyridine and quinoline derivatives . The exact molecular and cellular effects of these reactions are subject to ongoing research.

Action Environment

The efficacy and stability of Yttrium(III) trifluoromethanesulfonate hydrate can be influenced by environmental factors. For instance, it is known to be a water-tolerant Lewis acid catalyst . It should be stored in a dry environment to prevent moisture from affecting its stability .

Safety and Hazards

Biochemische Analyse

Biochemical Properties

Yttrium(III) trifluoromethanesulfonate hydrate plays a significant role in biochemical reactions due to its ability to act as a Lewis acid catalyst. It interacts with various enzymes, proteins, and other biomolecules, facilitating reactions that would otherwise be slow or inefficient. For example, it has been used to promote the glycosidation of glycosyl fluorides, a reaction that is crucial in the synthesis of complex carbohydrates . The compound’s interaction with enzymes and proteins often involves the coordination of the yttrium ion with electron-rich sites on the biomolecules, enhancing their reactivity and stability.

Cellular Effects

The effects of Yttrium(III) trifluoromethanesulfonate hydrate on cells and cellular processes are diverse. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s catalytic properties can alter the activity of enzymes involved in metabolic pathways, leading to changes in the levels of metabolites and the overall metabolic flux . Additionally, its interaction with cellular proteins can modulate gene expression, either by directly binding to DNA or by affecting the activity of transcription factors.

Molecular Mechanism

At the molecular level, Yttrium(III) trifluoromethanesulfonate hydrate exerts its effects through several mechanisms. One of the primary mechanisms is the coordination of the yttrium ion with electron-rich sites on biomolecules, which can lead to enzyme activation or inhibition . This coordination can stabilize transition states in chemical reactions, making the reactions more efficient. Additionally, the compound can influence gene expression by binding to DNA or interacting with transcription factors, thereby modulating the transcription of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Yttrium(III) trifluoromethanesulfonate hydrate can change over time due to factors such as stability and degradation. The compound is generally stable under standard laboratory conditions, but its reactivity can decrease over time if exposed to moisture or other reactive substances . Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro settings where it can continuously interact with cellular components.

Dosage Effects in Animal Models

The effects of Yttrium(III) trifluoromethanesulfonate hydrate in animal models vary with dosage. At low doses, the compound can act as an effective catalyst without causing significant adverse effects . At higher doses, it can exhibit toxic effects, including damage to cellular structures and disruption of metabolic processes. Threshold effects have been observed, where a specific dosage level leads to a marked change in the compound’s impact on cellular function.

Metabolic Pathways

Yttrium(III) trifluoromethanesulfonate hydrate is involved in several metabolic pathways, primarily through its role as a catalyst. It interacts with enzymes and cofactors, facilitating reactions that are essential for cellular metabolism . For example, the compound can enhance the activity of enzymes involved in the synthesis of complex carbohydrates, leading to changes in metabolite levels and metabolic flux.

Transport and Distribution

Within cells and tissues, Yttrium(III) trifluoromethanesulfonate hydrate is transported and distributed through interactions with transporters and binding proteins . These interactions can affect the compound’s localization and accumulation, influencing its overall activity and function. The compound’s distribution is also influenced by its chemical properties, such as solubility and reactivity.

Subcellular Localization

The subcellular localization of Yttrium(III) trifluoromethanesulfonate hydrate is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . For instance, the compound may be localized to the nucleus, where it can interact with DNA and transcription factors, or to the cytoplasm, where it can modulate enzyme activity. The localization of the compound can significantly impact its biochemical and cellular effects.

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for Yttrium(III) trifluoromethanesulfonate hydrate involves the reaction of Yttrium oxide with trifluoromethanesulfonic acid in the presence of water.", "Starting Materials": [ "Yttrium oxide", "Trifluoromethanesulfonic acid", "Water" ], "Reaction": [ "Add Yttrium oxide to a reaction vessel", "Add trifluoromethanesulfonic acid to the reaction vessel", "Add water to the reaction vessel", "Heat the reaction mixture to 80-100°C and stir for several hours", "Cool the reaction mixture to room temperature", "Filter the resulting solid and wash with water", "Dry the solid under vacuum to obtain Yttrium(III) trifluoromethanesulfonate hydrate" ] } | |

CAS-Nummer |

34629-25-9 |

Molekularformel |

CH3F3O4SY |

Molekulargewicht |

257.00 g/mol |

IUPAC-Name |

trifluoromethanesulfonic acid;yttrium;hydrate |

InChI |

InChI=1S/CHF3O3S.H2O.Y/c2-1(3,4)8(5,6)7;;/h(H,5,6,7);1H2; |

InChI-Schlüssel |

GMLJOWFTUNEVEY-UHFFFAOYSA-N |

SMILES |

C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].O.[Y+3] |

Kanonische SMILES |

C(F)(F)(F)S(=O)(=O)O.O.[Y] |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

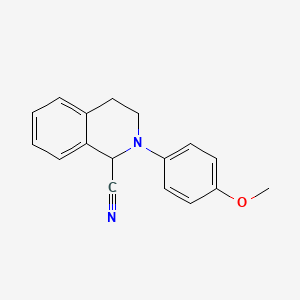

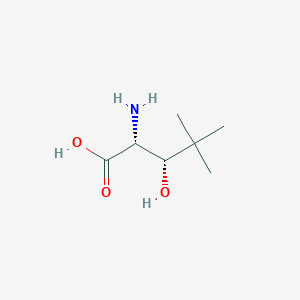

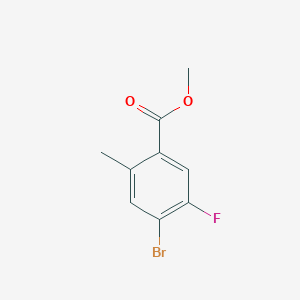

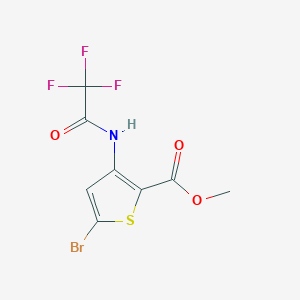

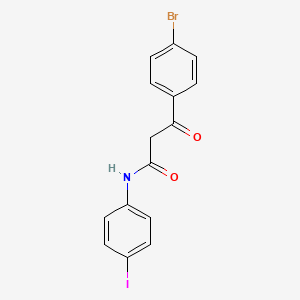

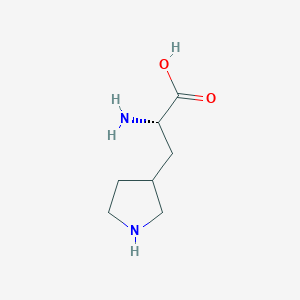

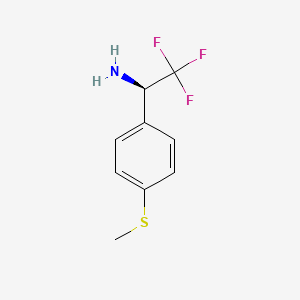

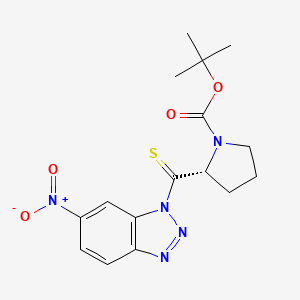

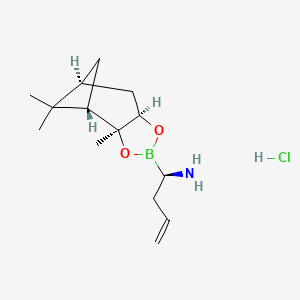

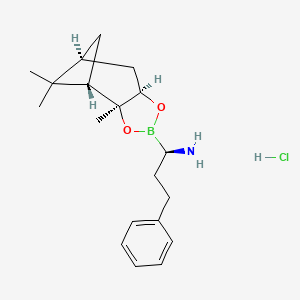

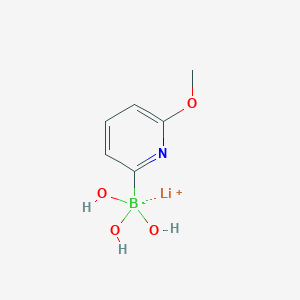

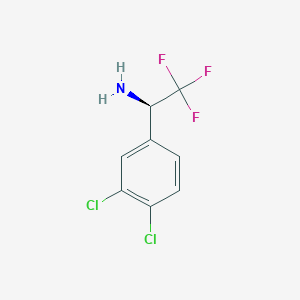

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.